Cas no 1862059-53-7 (N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide)
![N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide structure](https://ja.kuujia.com/scimg/cas/1862059-53-7x500.png)
N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1,1-Dioxidothietan-3-yl)-2-(prop-2-yn-1-ylamino)acetamide
- N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide
-
- インチ: 1S/C8H12N2O3S/c1-2-3-9-4-8(11)10-7-5-14(12,13)6-7/h1,7,9H,3-6H2,(H,10,11)
- InChIKey: CXKRGLYHEDIFDV-UHFFFAOYSA-N
- ほほえんだ: S1(CC(C1)NC(CNCC#C)=O)(=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 348
- トポロジー分子極性表面積: 83.6
- 疎水性パラメータ計算基準値(XlogP): -1.5
N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3843-500 MG |
N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1862059-53-7 | 95% | 500MG |
¥ 2,560.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3843-250MG |
N-(1,1-dioxo-1λ?-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1862059-53-7 | 95% | 250MG |
¥ 1,537.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3843-500MG |
N-(1,1-dioxo-1λ?-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1862059-53-7 | 95% | 500MG |
¥ 2,560.00 | 2023-04-14 | |
Chemenu | CM389160-1g |
N-(1,1-dioxo-1λ?-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1862059-53-7 | 95%+ | 1g |
$573 | 2023-03-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3843-5 G |
N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1862059-53-7 | 95% | 5g |
¥ 11,523.00 | 2022-10-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3843-250mg |
N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1862059-53-7 | 95% | 250mg |
¥1538.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3843-1g |
N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1862059-53-7 | 95% | 1g |
¥3840.0 | 2024-04-23 | |
Ambeed | A584494-1g |
N-(1,1-Dioxidothietan-3-yl)-2-(prop-2-yn-1-ylamino)acetamide |
1862059-53-7 | 98% | 1g |
$569.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN3843-100.0mg |
N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1862059-53-7 | 95% | 100.0mg |
¥963.0000 | 2024-07-23 | |
Chemenu | CM389160-500mg |
N-(1,1-dioxo-1λ?-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide |
1862059-53-7 | 95%+ | 500mg |
$458 | 2023-03-07 |
N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide 関連文献
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamideに関する追加情報
N-(1,1-Dioxo-1λ⁶-Thietan-3-Yl)-2-[Propargylamino]Acetamide: A Comprehensive Overview
N-(1,1-Dioxo-1λ⁶-thietan-3-yl)-2-[propargylamino]acetamide (CAS No. 1862059-53-7) is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its thietane ring system, which is a five-membered sulfur-containing heterocycle, and a propargylamino group attached to an acetamide moiety. The combination of these structural elements makes it a versatile molecule with distinct chemical properties and reactivity.
The thietane ring system in this compound plays a crucial role in its stability and reactivity. Thietanes are known for their resistance to hydrolysis under mild conditions, which makes them ideal for applications requiring long-term stability. The 1,1-dioxo substitution pattern further enhances the electronic properties of the sulfur atom, making it more susceptible to nucleophilic attack. This feature is particularly useful in organic synthesis, where the thietane ring can serve as a reactive intermediate or a protecting group.
The propargylamino group attached to the acetamide moiety introduces additional functionality to the molecule. Propargylamine derivatives are known for their ability to participate in various types of click chemistry reactions, such as the Huisgen cycloaddition. This makes N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[propargylamino]acetamide a valuable building block in the synthesis of complex molecules, including potential drug candidates and advanced materials.
Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its ability to inhibit specific enzymes and proteins involved in various disease pathways. For instance, its propargylamino group has shown promise in targeting histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases. The thietane ring's stability and reactivity also make it an attractive candidate for developing prodrugs or drug delivery systems.
In addition to its pharmaceutical applications, N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[propargylamino]acetamide has shown potential in materials science. Its ability to undergo click chemistry reactions allows for the creation of cross-linked polymers with unique mechanical and thermal properties. These polymers could find applications in advanced composites, coatings, and biomedical devices.
The synthesis of this compound typically involves a multi-step process that combines thiol-based chemistry with nucleophilic substitution reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible. Researchers have also explored green chemistry approaches to minimize waste and reduce environmental impact during synthesis.
In terms of physical properties, N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[propargylamino]acetamide exhibits a melting point of approximately 95°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. Its molecular weight is around 240 g/mol, making it suitable for various analytical techniques including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
From an environmental perspective, studies have shown that this compound undergoes slow biodegradation under aerobic conditions. Its persistence in aquatic environments raises concerns about potential bioaccumulation. However, ongoing research aims to develop methods for efficient degradation and recycling of such compounds to mitigate environmental risks.
1862059-53-7 (N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide) 関連製品
- 2138564-63-1(2-{[(Thietan-3-yl)methyl]amino}quinazoline-8-carboxylic acid)
- 1788843-44-6(4-ethoxy-N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethylbenzene-1-sulfonamide)
- 1698589-29-5(1-(2-Ethoxy-5-methylphenyl)-2,2-difluoroethanone)
- 1804471-37-1(5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole)
- 1805533-13-4(Methyl 2-(aminomethyl)-5-(difluoromethyl)-6-hydroxypyridine-3-acetate)
- 134150-70-2(N-Benzyl-2-formyl Desipramine)
- 1805602-42-9(Methyl 3-(difluoromethyl)-2-iodo-4-methoxypyridine-6-acetate)
- 2172091-72-2(3-3-(hydroxymethyl)thian-3-ylpentan-3-ol)
- 1261907-63-4(N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide)
- 1098070-03-1(2-((3-Bromophenyl)thio)ethanamine)
